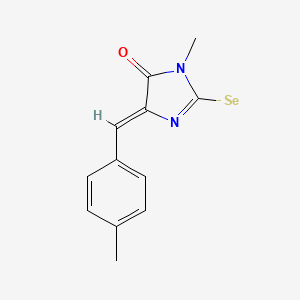
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone is a heterocyclic compound that contains selenium
Vorbereitungsmethoden
The synthesis of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-imidazolidinone with 4-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with selenium reagents under controlled conditions to introduce the selenoxo group. The reaction conditions often require careful temperature control and the use of inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique structure and reactivity.
Industry: It is used in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The selenoxo group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone include:
3-Methyl-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone: Contains a sulfur atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-oxo-4-imidazolidinone: Contains an oxygen atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-imidazolidinone: Lacks the selenoxo group. The uniqueness of this compound lies in the presence of the selenoxo group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79851-70-0 |
|---|---|
Molekularformel |
C12H11N2OSe |
Molekulargewicht |
278.20 g/mol |
InChI |
InChI=1S/C12H11N2OSe/c1-8-3-5-9(6-4-8)7-10-11(15)14(2)12(16)13-10/h3-7H,1-2H3/b10-7- |
InChI-Schlüssel |
UTLJOFQEARJCID-YFHOEESVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


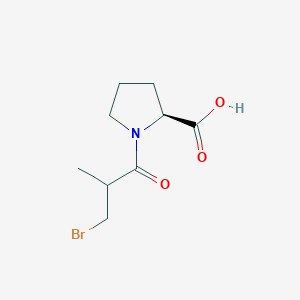

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)


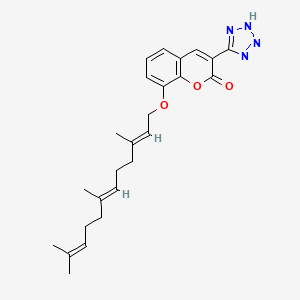

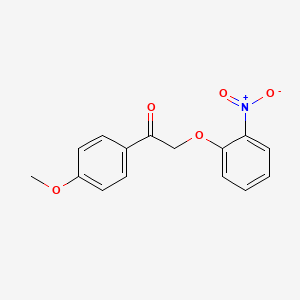
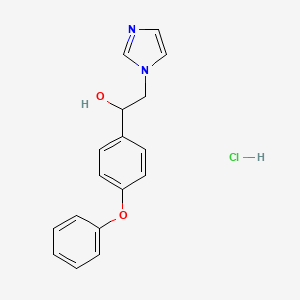
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
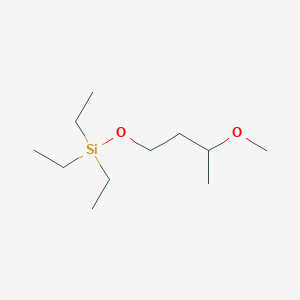
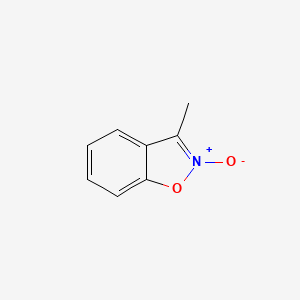
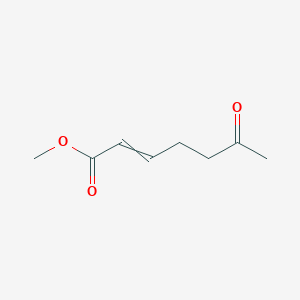
methanone](/img/structure/B14437166.png)
